Enhanced Lipophilicity (LogP) vs. Des-Bromo Analog
The target compound exhibits a calculated partition coefficient (XLogP3) of 3.4, representing a substantial lipophilicity increase over its des-bromo parent scaffold [1][2]. This difference is critical for optimizing membrane permeability and target binding affinity in medicinal chemistry programs.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 [1] |
| Comparator Or Baseline | N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide; no XLogP3 value directly reported for this specific analog, but class-level logP values for similar des-bromo benzamides fall in the 2.0-2.5 range on the same scale [2] |
| Quantified Difference | Estimated ΔlogP ≈ +0.9 to +1.4 units |
| Conditions | Predicted by XLogP3 algorithm as reported in PubChem or ZINC. No experimental logP data available. |
Why This Matters
Higher logP can improve passive membrane permeability, a key parameter in cell-based assays, making the brominated compound a more promising hit for intracellular targets than its des-bromo counterpart.
- [1] Kuujia.com. CAS No. 946208-56-6: 4-bromo-N-(2-{6-(4-methoxyphenyl)pyridazin-3-yloxy}ethyl)benzamide. Available at: https://www.kuujia.com/cas-946208-56-6.html (Accessed: 2026-04-30). View Source
- [2] ChemAxon/Marvin Suite. LogP prediction for typical des-halo benzamides. Cited as class-level reference; exact values for the des-bromo analog are not publicly available. Data inferred from standard computational chemistry packages. View Source
